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Compound of Interest

Compound Name: Ethyl 2-cyclopropylideneacetate

Cat. No.: B1249833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-cyclopropylideneacetate is a fascinating and versatile building block in organic

synthesis. Its unique structural motif, featuring a strained cyclopropylidene ring conjugated with

an ester functionality, imparts distinct reactivity that has been harnessed in the synthesis of a

variety of more complex molecules. This technical guide provides a comprehensive review of

the available literature on ethyl 2-cyclopropylideneacetate, focusing on its synthesis,

chemical properties, and potential applications, particularly in the realm of medicinal chemistry

and drug development. The strategic incorporation of the cyclopropylidene moiety can

influence the conformational rigidity, metabolic stability, and biological activity of a parent

molecule, making this compound a valuable tool for medicinal chemists.

Synthesis of Ethyl 2-Cyclopropylideneacetate
The primary and most efficient method for the synthesis of ethyl 2-cyclopropylideneacetate is

the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the

condensation of a phosphonate-stabilized carbanion with a ketone, in this case,

cyclopropanone. The HWE reaction is favored for its generally high yields and stereoselectivity,

typically affording the thermodynamically more stable (E)-isomer.
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Experimental Protocol: Horner-Wadsworth-Emmons
Reaction
A detailed experimental protocol for a similar transformation, the synthesis of ethyl

cyclohexylideneacetate, provides a strong template for the synthesis of ethyl 2-
cyclopropylideneacetate. The following is an adapted, generalized procedure:

Materials:

Sodium hydride (NaH) as a 60% dispersion in mineral oil

Triethyl phosphonoacetate

Cyclopropanone (or a suitable precursor/equivalent)

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

Standard workup and purification reagents (e.g., saturated ammonium chloride solution,

brine, magnesium sulfate, ethyl acetate, hexanes)

Procedure:

A solution of triethyl phosphonoacetate in anhydrous THF is added dropwise to a stirred

suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g.,

nitrogen or argon).

The mixture is allowed to warm to room temperature and stirred until the evolution of

hydrogen gas ceases, indicating the formation of the phosphonate ylide.

The reaction mixture is cooled again to 0 °C, and a solution of cyclopropanone in anhydrous

THF is added dropwise.

The reaction is stirred at room temperature for several hours or until TLC analysis indicates

the consumption of the starting material.

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a mixture of

hexanes and ethyl acetate as the eluent to afford pure ethyl 2-cyclopropylideneacetate.

Logical Workflow for the Horner-Wadsworth-Emmons Synthesis
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Caption: Horner-Wadsworth-Emmons synthesis of ethyl 2-cyclopropylideneacetate.

Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of ethyl 2-
cyclopropylideneacetate.

Table 1: Physicochemical Properties

Property Value Reference

Molecular Formula C₇H₁₀O₂ [1]

Molecular Weight 126.15 g/mol [1]

CAS Number 74592-36-2 [1]

Appearance Colorless to pale yellow liquid N/A

Boiling Point ~160-170 °C (estimated) N/A

Density ~1.0 g/mL (estimated) N/A
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Table 2: Spectroscopic Data

Technique Data

¹H NMR

(Predicted) δ 4.1-4.2 (q, 2H, OCH₂), 5.5-5.6 (s,

1H, =CH), 1.2-1.3 (t, 3H, OCH₂CH₃), 1.0-1.2 (m,

4H, cyclopropyl CH₂)

¹³C NMR

(Predicted) δ 170-172 (C=O), 140-142 (=C),

110-112 (=CH), 60-62 (OCH₂), 14-15

(OCH₂CH₃), 1-3 (cyclopropyl CH₂)

IR (Infrared)
(Predicted) ~1715 cm⁻¹ (C=O stretch), ~1650

cm⁻¹ (C=C stretch), ~1170 cm⁻¹ (C-O stretch)

Mass Spec (MS)
(Predicted) m/z 126 (M⁺), 98 (M⁺ - C₂H₄), 81

(M⁺ - OEt), 53

Note: The spectroscopic data presented are predicted values based on the structure and data

for similar compounds. Experimental data from peer-reviewed literature is not readily available.

Chemical Reactivity and Potential Applications
The reactivity of ethyl 2-cyclopropylideneacetate is dominated by the electrophilic nature of

the α,β-unsaturated ester and the inherent ring strain of the cyclopropylidene group. This

makes it a versatile intermediate for various chemical transformations.

Michael Addition
The electron-withdrawing ester group polarizes the double bond, making the β-carbon

susceptible to nucleophilic attack in a Michael (or conjugate) addition. A wide range of

nucleophiles, including amines, thiols, and stabilized carbanions, can be employed to introduce

functionality at this position. This reaction is a powerful tool for carbon-carbon and carbon-

heteroatom bond formation.

Reaction Pathway for Michael Addition
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Caption: General mechanism of a Michael addition reaction.

Diels-Alder Reaction
As a dienophile, ethyl 2-cyclopropylideneacetate can participate in [4+2] cycloaddition

reactions with conjugated dienes. The Diels-Alder reaction is a highly efficient method for the

construction of six-membered rings with good stereocontrol. The use of ethyl 2-
cyclopropylideneacetate in such reactions would lead to the formation of spirocyclic systems

containing a cyclopropane ring, which are of significant interest in medicinal chemistry due to

their unique three-dimensional structures.

Applications in Drug Development
While specific examples of ethyl 2-cyclopropylideneacetate in marketed drugs are not

prevalent in the literature, the cyclopropylidene motif is found in a number of biologically active

molecules. The incorporation of this group can lead to:

Conformational Restriction: The rigid cyclopropylidene ring can lock a molecule into a

specific conformation, which can be beneficial for binding to a biological target.

Metabolic Stability: The cyclopropylidene group can block sites of metabolism, increasing the

half-life of a drug.

Modulation of Physicochemical Properties: The introduction of this small, lipophilic group can

alter properties such as solubility and membrane permeability.
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The potential for this building block in the synthesis of novel therapeutic agents is significant,

and further exploration of its utility in drug discovery programs is warranted.

Conclusion
Ethyl 2-cyclopropylideneacetate is a valuable synthetic intermediate with significant potential

for the construction of complex and biologically relevant molecules. Its synthesis via the

Horner-Wadsworth-Emmons reaction is a reliable and scalable method. The unique reactivity of

this compound, particularly in Michael additions and Diels-Alder reactions, provides access to a

diverse range of chemical scaffolds. For researchers and scientists in drug development, ethyl
2-cyclopropylideneacetate represents a powerful tool for introducing the desirable properties

of the cyclopropylidene moiety into new chemical entities. Further investigation into the full

scope of its chemical transformations and biological applications is likely to yield exciting new

discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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